3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds, such as pyrrolopyrazine derivatives, have shown various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Similar compounds, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, indicating that they may affect multiple pathways .
Result of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with cyclin-dependent kinases (CDKs), specifically CDK2, by binding to the ATP-binding site, thereby inhibiting its activity . This interaction is crucial as CDKs are involved in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell function by disrupting cell signaling pathways, particularly those involved in cell proliferation and survival. Additionally, it affects gene expression by downregulating genes associated with cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis through the activation of caspases . The compound also interacts with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . Its efficacy may diminish over time due to potential degradation or cellular adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications . In the nucleus, the compound interacts with nuclear proteins and DNA, contributing to its inhibitory effects on gene expression and cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazole and pyrimidine rings.
Uniqueness
3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethyl-2-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-11-9(2)17(10-6-4-3-5-7-10)16-12(11)13(18)15-14-8/h3-7H,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMOGLLDLIURMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361254 | |
Record name | STK647875 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63514-95-4 | |
Record name | STK647875 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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